molecular formula C12H35N4O5P B166189 Glyphosate-isopropylammonium CAS No. 38641-94-0

Glyphosate-isopropylammonium

Cat. No. B166189
CAS RN: 38641-94-0
M. Wt: 346.4 g/mol
InChI Key: ZEKANFGSDXODPD-UHFFFAOYSA-N
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Description

Glyphosate-isopropylammonium is a widely used herbicide, known for its effectiveness in controlling a variety of weeds. It is the mono-isopropylamine salt of glyphosate, which allows for selective determination in industrial and commercial formulations without the need for separation . This compound is commonly applied in agricultural settings, such as in oil palm plantations, where it has been shown to be highly effective in controlling grasses and broadleaved weeds, especially when used in combination with ammonium sulphate as a surfactant .

Synthesis Analysis

The synthesis of glyphosate-isopropylammonium is not directly discussed in the provided papers. However, the determination of this compound in process samples is achieved using flow injection analysis with tris(2,2'-bipyridyl)ruthenium(II) chemiluminescence detection, indicating a robust and reliable methodology for its analysis .

Molecular Structure Analysis

The molecular structure of glyphosate is influenced by its protonation state, which can affect its chemical and physical properties. Studies have shown that the protonation sites of totally deprotonated glyphosate occur in the order of phosphonate oxygen, amino nitrogen, and finally carboxylate oxygen . This information is crucial as it impacts the understanding of glyphosate's chemical and biochemical action, particularly in the pH range of 7-8 where the protonated site is on the phosphonate group .

Chemical Reactions Analysis

Glyphosate-isopropylammonium's efficacy can be affected by the presence of hard-water cations like Ca+2 and Mg+2, which compete with the isopropylamine for association with the glyphosate anion. The addition of ammonium sulfate can overcome this decrease in efficacy by effectively competing with calcium for complexation sites on the glyphosate molecule . Furthermore, the impact of glyphosate-isopropylammonium on soil pathogens has been studied, showing that it can induce mycelial growth of certain fungi, which is an important consideration for wheat growers .

Physical and Chemical Properties Analysis

The physical and chemical properties of glyphosate-isopropylammonium are determined through various analytical techniques. Ion chromatography (IC) with a conductivity detector has been used to quantitatively and qualitatively determine glyphosate-isopropylammonium, providing a simple, rapid, accurate, and reliable method with good precision and recovery rates . The interaction of glyphosate with hard-water cations and the ability of ammonium sulfate to mitigate this interaction have been studied using Nuclear Magnetic Resonance (NMR), revealing the chemical basis for the observed antagonism and its reversal .

Scientific Research Applications

  • Genotoxicity Studies :

    • A study conducted on freshwater goldfish Carassius auratus exposed to Glyphosate-isopropylammonium revealed significant dose-dependent increases in frequencies of micronuclei, nuclear abnormalities, and DNA strand breaks, indicating its potential genotoxicity (Çavaş & Könen, 2007).
  • Impact on Agricultural Crops :

    • Research on glyphosate-resistant (GR) soybean demonstrated that injury to GR soybean from glyphosate is due to aminomethylphosphonic acid (AMPA), a metabolite of glyphosate, formed from glyphosate degradation (Reddy, Rimando & Duke, 2004).
    • Another study on soil microbial communities showed that glyphosate application in glyphosate-tolerant cropping systems may have cumulative and non-target effects on soils and crop productivity (Nye et al., 2014).
  • Environmental and Ecological Impacts :

    • The environmental impact of glyphosate was studied, indicating potential risks due to its retention and transport in soils, and cascading effects on non-target organisms, especially in northern ecosystems with long winters and short growing seasons (Helander, Saloniemi & Saikkonen, 2012).
    • Research on the fate and transport of glyphosate in surface waters of agricultural basins highlighted that glyphosate use in a watershed results in occurrence in surface water, with risks varying based on application rates, rainfall runoff, and flow routes (Coupe, Kalkhoff, Capel & Grégoire, 2012).
  • Toxicity and Carcinogenicity Assessments :

    • Studies on glyphosate toxicity and carcinogenicity reviewed the scientific basis of the European Union assessment and its differences with the International Agency for Research on Cancer (IARC), with EU assessments not identifying a carcinogenicity hazard (Tarazona et al., 2017).
  • Development of Resistant Crops :

    • Research focused on the molecular basis of glyphosate resistance through protein engineering, exploring mechanisms of resistance obtained through natural diversity and gene-shuffling approaches (Pollegioni, Schonbrunn & Siehl, 2011).
  • Detection and Monitoring in Food Samples :

    • A novel method using graphene quantum dots-silver nanoparticles was proposed for sensitive and selective detection of glyphosate in food samples (Jiménez-López et al., 2020).

Safety And Hazards

Glyphosate-isopropylammonium may cause respiratory sensitisation, specific target organ toxicity, germ cell mutagenicity, carcinogenicity, reproductive toxicity and is hazardous to the aquatic environment . Users are advised to avoid contact with eyes, skin, and clothing, and to wash hands thoroughly after handling or contact .

Future Directions

The re-evaluation process of glyphosate is currently ongoing, with EFSA and ECHA revising the timeline for the remaining steps . The process is expected to be the most comprehensive and transparent assessment of a pesticide that EFSA and the EU Member States have ever carried out .

properties

IUPAC Name

2-(phosphonomethylamino)acetic acid;propan-2-amine
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InChI

InChI=1S/C3H8NO5P.C3H9N/c5-3(6)1-4-2-10(7,8)9;1-3(2)4/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,4H2,1-2H3
Source PubChem
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InChI Key

ZEKANFGSDXODPD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)N.C(C(=O)O)NCP(=O)(O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N2O5P
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DSSTOX Substance ID

DTXSID0034649
Record name Glyphosate isopropylamine
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Molecular Weight

228.18 g/mol
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Physical Description

White odorless solid; [HSDB], Odorless crystalline solid or powder, very soluble in water.
Record name Glyphosate isopropylamine salt
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Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Solubility

In water, 1.05X10+6 mg/L at 25 °C
Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Vapor Pressure

0.00000002 [mmHg], 2.1X10-3 mPa at 25 °C /1.58X10-8 mm Hg/ at 25 °C, 1.58x10-8 mmHg
Record name Glyphosate isopropylamine salt
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Mechanism of Action

Proposed mechanisms include disruption of cellular membranes and uncoupling of oxidative phosphorylation, although these may be interrelated. Indeed, the mechanism of toxicity may vary between different formulations of glyphosate. In two cases of glyphosate trimesium poisoning cardiopulmonary arrest occurred within minutes of ingestion. Since this is not reported from glyphosate isopropylamine, it is possible that these products differ in the mechanism of toxicity., Experimentally, there appears to be minimal (if any) mammalian toxicity from glyphosate itself... LD50 greater than 4000 mg/kg. Surfactant coformulants are considered the more toxic component in glyphosate-containing herbicides. Polyoxyethyleneamine (POEA; tallow amine; LD50 equal to 1200 mg/kg) is the most common surfactant formulated in these products, but others are also used. ...Coformulated potassium and isopropylamine may also contribute to toxicity. Isopropylamine has a rat LD50 of 111 to 820 mg/kg, decreases vascular resistance, and may either increase or decrease cardiac contractility and rate., ...Disruptions of oxidative phosphorylation globally impair normal cellular function as a result of limited energy supply... Similarly, direct toxicity to cell membranes (including those of the mitochondria) interferes with normal cellular processes such as ion channels. Both disruptions induce multiorgan toxicity. Hypotension and dysrhythmias impair tissue perfusion, and hepatic and renal toxicity induce metabolic disequilibria and acidosis, which impairs normal physiological processes. Pulmonary toxicity may lead to hypoxia, which further compromises normal cellular functioning. Failure to correct these abnormalities may lead to irreversible cellular toxicity and death. /glyphosate-containing herbicides/, /The study/ tested the effects of glyphosate and Roundup at lower nontoxic concentrations on aromatase, the enzyme responsible for estrogen synthesis. The glyphosate-based herbicide disrupts aromatase activity and mRNA levels and interacts with the active site of the purified enzyme, but the effects of glyphosate are facilitated by the Roundup formulation in microsomes or in cell culture. /The authors/ conclude that endocrine and toxic effects of Roundup, not just glyphosate, can be observed in mammals /and/ suggest that the presence of Roundup adjuvants enhances glyphosate bioavailability and/or bioaccumulation., For more Mechanism of Action (Complete) data for GLYPHOSATE ISOPROPYLAMINE SALT (6 total), please visit the HSDB record page.
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Product Name

Glyphosate-isopropylammonium

Color/Form

White powder

CAS RN

38641-94-0
Record name Roundup
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Record name Glyphosate-isopropylammonium [ISO]
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Record name Glyphosate isopropylamine
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Record name N-(phosphonomethyl)glycine, compound with 2-propylamine (1:1)
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Record name N-(phosphonomethyl)glycin isopropylammonium
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Record name GLYPHOSATE-ISOPROPYLAMMONIUM
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Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Melting Point

Occurs in two steps 143-164 °C and 189-223 °C, Occurs in two steps: 289.4-327.2 °F, 372.2-433.4 °F
Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
KN Reddy, AM Rimando, SO Duke - Journal of agricultural and …, 2004 - ACS Publications
… technical grade glyphosate-isopropylammonium (>95% purity, Chem Service, West Chester, PA) with Tween 20 (0.5%, v/v). Technical grade glyphosate-isopropylammonium was used …
Number of citations: 306 pubs.acs.org
AM Ibrahim, AK Ahmed, FA Bakry, I Rabei… - Molluscan …, 2019 - Taylor & Francis
… The present investigation showed that after exposure to LC 25 of glyphosate-isopropylammonium on different types of haemocytes (Figure 2G–I), small cells had a large nucleus and …
Number of citations: 20 www.tandfonline.com
QY Meng, CQ Kang, W Dang, SD Melvin, HL Lu - Aquatic Toxicology, 2023 - Elsevier
… sinensis) exposed to different concentrations of glyphosate-isopropylammonium (0, 0.02, 0.2… of hepatotoxicity caused by glyphosate-isopropylammonium based on untargeted …
Number of citations: 1 www.sciencedirect.com
VT Okomoda, GA Ataguba - Journal of Agricultural and …, 2011 - cenresinjournals.com
Clarias gariepinus with mean weight 6.86 g+ 0.34 obtained from a homogenous source through induced breeding were exposed to different concentrations of Sunsate® for 96hours …
Number of citations: 20 www.cenresinjournals.com
JD Nalewaja, R Matysiak - Pesticide Science, 1993 - Wiley Online Library
… This paper summarizes the results from several experiments conducted with glyphosate-isopropylammonium plus diammonium sulfate applied to several plant species in the presence …
Number of citations: 87 onlinelibrary.wiley.com
IS Al-Salamah - WIT Transactions on Ecology and the Environment, 2004 - witpress.com
A simultaneous transport of water and glyphosate was studied experimentally and numerically. A greenhouse experiment was achieved for collecting data on the water content and …
Number of citations: 2 www.witpress.com
D Fisseha, M Amare, L Desta… - … Science Digest-A …, 2021 - indianjournals.com
… ensure efficacy of candidate chemical Glpho (Glyphosate-isopropylammonium 41% SL) on … of non-selective herbicide Glpho (Glyphosate-isopropylammonium 41% SL) in comparison …
Number of citations: 1 www.indianjournals.com
R Haefs, M Schmitz‐Eiberger, HG Mainx… - Pest Management …, 2002 - Wiley Online Library
… RPU = Roundup Ultra, G = glyphosate-isopropylammonium. Bars with the same letter do … RPU = Roundup Ultra, G = Glyphosate-isopropylammonium. Bars with the same letter do not …
Number of citations: 61 onlinelibrary.wiley.com
S Klátyik, E Takács, M Mörtl, A Földi… - International Journal …, 2017 - Taylor & Francis
… To assess combined effects, glyphosate was applied in its pure form (glyphosate isopropylammonium salt) and in preparation Roundup Classic® formulated with polyethoxylated …
Number of citations: 25 www.tandfonline.com
D Belles, D Shaner, P Westra… - Pest Management …, 2006 - Wiley Online Library
Growth analysis, absorption and translocation studies were conducted to compare a 1‐aminomethanamide dihydrogen tetraoxosulfate (GLY‐A) formulation of glyphosate with two …
Number of citations: 13 onlinelibrary.wiley.com

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